molecular formula C18H15NO3S B13571706 Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate

Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate

Cat. No.: B13571706
M. Wt: 325.4 g/mol
InChI Key: CDKKUYMXRKJKHI-UHFFFAOYSA-N
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Description

Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a naphthyl group and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Acetamido Intermediate: The initial step involves the reaction of naphthalene-2-yl acetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with thiophene-2-carboxylic acid to form the acetamido intermediate.

    Esterification: The acetamido intermediate is then esterified using methanol in the presence of a suitable catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl and thiophene moieties allow the compound to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(naphthalen-1-yl)acetamido)thiophene-2-carboxylate
  • 3-methyl-2-(2-(naphthalen-2-yl)acetamido)butanoic acid

Uniqueness

Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both naphthyl and thiophene rings enhances its ability to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 3-[(2-naphthalen-2-ylacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C18H15NO3S/c1-22-18(21)17-15(8-9-23-17)19-16(20)11-12-6-7-13-4-2-3-5-14(13)10-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

CDKKUYMXRKJKHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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